![molecular formula C15H22ClN3O4 B566983 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine CAS No. 1350918-95-4](/img/structure/B566983.png)
2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield of this process is around 68% .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine” is represented by the linear formula C15H24N4O4 .
Scientific Research Applications
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidines, including 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine, have been extensively studied for their wide range of biological activities such as anti-inflammatory, anticancer, and analgesic properties. Substituted tetrahydropyrimidine derivatives exhibit in vitro anti-inflammatory activity, indicating the potential of these compounds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Applications in Antitumor Activity
Research on imidazole derivatives, including compounds structurally related to 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine, has shown promising antitumor activity. This includes derivatives that have undergone preclinical testing stages, highlighting the importance of such structures in the search for new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Role in Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, a compound synthesized for osmotic stress prevention in saline environments, involves precursors related to pyrimidine structures. Studies on halotolerant methanotrophs have identified genes encoding enzymes for ectoine biosynthesis, providing insights into the genetic and enzymatic aspects of producing this compound. This research sheds light on the potential of pyrimidine derivatives in biotechnological applications, including those involving 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
Mechanism of Action
Target of Action
It is a useful reactant for the preparation of thiazolopyridines , which are known to inhibit TYK2 . TYK2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases involved in cytokine receptor signaling .
Mode of Action
Given its role as a reactant in the synthesis of thiazolopyridines , it can be inferred that it may interact with its targets through the formation of these compounds.
Biochemical Pathways
As a precursor to thiazolopyridines , it may indirectly influence the JAK-STAT signaling pathway, given the role of TYK2 in this pathway .
Result of Action
As a precursor to thiazolopyridines , it may contribute to the inhibition of TYK2 and thus modulate the JAK-STAT signaling pathway .
properties
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine |
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